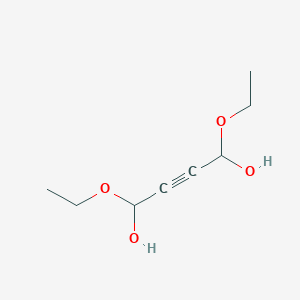
1,4-Diethoxybut-2-yne-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyne-1,4-diol, 1,4-diethoxy- is an organic compound with the molecular formula C8H14O4. It is a derivative of 2-Butyne-1,4-diol, where the hydroxyl groups are replaced by ethoxy groups. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyne-1,4-diol, 1,4-diethoxy- typically involves the reaction of 2-Butyne-1,4-diol with ethyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes etherification to yield the final product. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Ethyl alcohol
Industrial Production Methods
On an industrial scale, the production of 2-Butyne-1,4-diol, 1,4-diethoxy- follows a similar synthetic route but is optimized for higher yields and purity. The process involves continuous flow reactors and precise control of reaction parameters to ensure consistent product quality.
化学反応の分析
Types of Reactions
2-Butyne-1,4-diol, 1,4-diethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form saturated diols.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of 2-butane-1,4-diol.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2-Butyne-1,4-diol, 1,4-diethoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of various polymers and resins.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
作用機序
The mechanism of action of 2-Butyne-1,4-diol, 1,4-diethoxy- involves its ability to undergo various chemical transformations. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets include functional groups such as carbonyls, halides, and unsaturated bonds. The pathways involved in its reactions often include nucleophilic substitution, addition, and elimination mechanisms.
類似化合物との比較
Similar Compounds
- 2-Butyne-1,4-diol
- 1,4-Butanediol
- 2-Butene-1,4-diol
Comparison
2-Butyne-1,4-diol, 1,4-diethoxy- is unique due to the presence of ethoxy groups, which enhance its solubility in organic solvents and alter its reactivity compared to its parent compound, 2-Butyne-1,4-diol. This modification allows for different applications and reactivity patterns, making it a valuable compound in various chemical processes.
生物活性
1,4-Diethoxybut-2-yne-1,4-diol, also known as 2-butyne-1,4-diol, is an organic compound with significant biological activity. Characterized by its structure as both an alkyne and a diol, this compound has garnered attention for its potential applications in various biological systems. This article provides a comprehensive overview of its biological activity, synthesis methods, and implications for metabolic pathways.
- Molecular Formula : C₄H₈O₄
- Molecular Weight : 116.11 g/mol
- Appearance : Colorless to light brown solid
- Solubility : Soluble in water and polar organic solvents
Synthesis Methods
This compound can be synthesized through several methods:
- Reppe Synthesis : Involves the reaction of formaldehyde with acetylene.
- Catalytic Reactions : Utilizes catalysts such as copper bismuth or sodium carbonate under specific temperature and pressure conditions.
Biological Activity
Research indicates that this compound exhibits notable biological activities:
Enzyme Interaction
- Alcohol Dehydrogenase Inhibition : This compound acts as a substrate for alcohol dehydrogenase and has been shown to inhibit this enzyme in various biological systems. This inhibition suggests potential implications in metabolic pathways involving alcohol substrates in both human and animal models .
Reactive Intermediates Formation
- The compound can produce reactive intermediates that may interact with nucleophiles in biological systems. This interaction can lead to alterations in cellular processes and metabolic pathways.
Study on Alcohol Metabolism
A study conducted on the effects of this compound on alcohol metabolism demonstrated that the compound significantly inhibited alcohol dehydrogenase activity in liver tissues. The results indicated a reduction in ethanol oxidation rates, suggesting that this compound could impact alcohol metabolism and potentially lead to altered pharmacokinetics of alcohol in vivo.
Nematocidal Activity
In another study focusing on agricultural applications, this compound exhibited nematocidal activity against certain plant-parasitic nematodes. The compound's efficacy was attributed to its ability to disrupt metabolic functions within the nematodes, leading to their mortality .
Applications
The dual functionality of this compound allows it to participate in diverse chemical reactions. Its applications include:
- Precursor for Synthesis : Used in the production of 1,4-butanediol and related compounds.
- Industrial Uses : Employed in manufacturing pesticides, corrosion inhibitors, plasticizers, synthetic resins, and polyurethanes .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 1,4-Diethoxybutyne | C₄H₈O₄ | Exhibits enzyme inhibition; used as a precursor |
| 1,4-Butynediol | C₄H₆O₂ | Precursor to 1,4-butanediol; used in plastics |
| 2-Butyne-1,4-diol | C₄H₆O₂ | Similar structure; utilized in pesticides and resins |
特性
分子式 |
C8H14O4 |
|---|---|
分子量 |
174.19 g/mol |
IUPAC名 |
1,4-diethoxybut-2-yne-1,4-diol |
InChI |
InChI=1S/C8H14O4/c1-3-11-7(9)5-6-8(10)12-4-2/h7-10H,3-4H2,1-2H3 |
InChIキー |
QSINFUNOPINNRB-UHFFFAOYSA-N |
正規SMILES |
CCOC(C#CC(O)OCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















